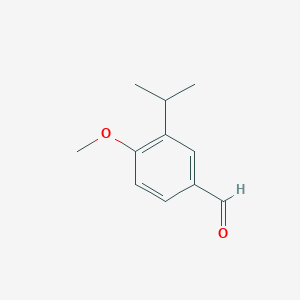

3-Isopropyl-4-méthoxybenzaldéhyde

Vue d'ensemble

Description

3-Isopropyl-4-methoxybenzaldehyde, also known as p-isopropylvanillin, is an organic compound with the molecular formula C11H14O2. It is a yellowish liquid with a sweet, vanilla-like odor. This compound is widely used in the food, fragrance, and pharmaceutical industries due to its unique properties.

Applications De Recherche Scientifique

3-Isopropyl-4-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the formulation of fragrances and flavoring agents

Mécanisme D'action

Target of Action

Benzaldehyde analogs have been studied for their antifungal activity, suggesting potential targets within fungal cells .

Mode of Action

Benzaldehydes and their analogs are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s worth noting that benzaldehydes can be involved in the synthesis of polysubstituted benzenes .

Result of Action

Benzaldehydes and their analogs have been studied for their potential antifungal activity .

Analyse Biochimique

Biochemical Properties

3-Isopropyl-4-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making the compound a potential chemosensitizing agent in antifungal treatments . Additionally, 3-Isopropyl-4-methoxybenzaldehyde can undergo nucleophilic substitution and oxidation reactions at the benzylic position .

Cellular Effects

The effects of 3-Isopropyl-4-methoxybenzaldehyde on various cell types and cellular processes are significant. It has been shown to influence cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound can inhibit growth by targeting antioxidation components such as superoxide dismutases and glutathione reductase .

Molecular Mechanism

At the molecular level, 3-Isopropyl-4-methoxybenzaldehyde exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in oxidative stress response, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage . The compound can also participate in free radical reactions, such as free radical bromination, which further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isopropyl-4-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo oxidation or other chemical transformations that could alter its activity and efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in disrupting antioxidation systems .

Dosage Effects in Animal Models

The effects of 3-Isopropyl-4-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of conventional antifungal agents. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects and dose-response relationships are critical in determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

3-Isopropyl-4-methoxybenzaldehyde is involved in metabolic pathways related to oxidative stress response and redox cycling. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function.

Transport and Distribution

Within cells and tissues, 3-Isopropyl-4-methoxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

The subcellular localization of 3-Isopropyl-4-methoxybenzaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to mitochondria or other organelles involved in oxidative stress response, thereby enhancing its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Isopropyl-4-methoxybenzaldehyde involves the reaction of 1-isopropyl-2-methoxybenzene with dimethylformamide and phosphorus oxychloride. The reaction mixture is heated to 80°C and maintained at this temperature for approximately 16 hours. The reaction mixture is then quenched with ice water and extracted with ethyl acetate .

Industrial Production Methods: In industrial settings, the synthesis of 3-Isopropyl-4-methoxybenzaldehyde can be scaled up using similar reaction conditions. The use of large reactors and continuous flow processes can enhance the efficiency and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Isopropyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed:

Oxidation: 3-Isopropyl-4-methoxybenzoic acid.

Reduction: 3-Isopropyl-4-methoxybenzyl alcohol.

Substitution: Halogenated derivatives of 3-Isopropyl-4-methoxybenzaldehyde.

Comparaison Avec Des Composés Similaires

- 3,4-Dimethoxybenzaldehyde

- 4-Methoxybenzaldehyde

- 3-Isopropylbenzaldehyde

Comparison: 3-Isopropyl-4-methoxybenzaldehyde is unique due to the presence of both isopropyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as its sweet, vanilla-like odor and its reactivity in various chemical reactions. In comparison, 3,4-dimethoxybenzaldehyde lacks the isopropyl group, while 4-methoxybenzaldehyde lacks both the isopropyl and additional methoxy groups .

Activité Biologique

3-Isopropyl-4-methoxybenzaldehyde (C11H14O2) is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antioxidant, and other noteworthy biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

3-Isopropyl-4-methoxybenzaldehyde features a methoxy group (-OCH₃) and an isopropyl group (-C₃H₇) attached to a benzaldehyde core. Its molecular structure can be represented as follows:

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- IUPAC Name : 3-Isopropyl-4-methoxybenzaldehyde

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3-Isopropyl-4-methoxybenzaldehyde and related compounds. For instance, derivatives of methoxybenzaldehydes have shown significant antibacterial activity against various pathogens.

Case Study: Antibacterial Activity

A study focusing on the synthesis of derivatives from 4-methoxybenzaldehyde found that compounds similar to 3-isopropyl-4-methoxybenzaldehyde exhibited moderate antibacterial activity against strains of Salmonella species. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| MBT | Salmonella typhi | 64 |

| MBT | Salmonella paratyphi A | 64 |

| MBT | Salmonella paratyphi B | 128 |

| MBT | Salmonella typhimurium | 64 |

This suggests that modifications to the methoxybenzaldehyde structure can influence antibacterial potency, highlighting the potential of 3-isopropyl-4-methoxybenzaldehyde as a lead compound for further development in antimicrobial therapies .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Research indicates that compounds derived from methoxybenzaldehydes can exhibit significant antioxidant activities.

Table: Antioxidant Activity Comparison

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH Inhibition | 8.56 ± 0.14 |

| β-Carotene Bleaching | 0.37 ± 0.01 |

| Ferrozine-Fe²⁺ Complex Formation | 2.11 ± 0.05 |

These results demonstrate that compounds like 3-isopropyl-4-methoxybenzaldehyde can effectively scavenge free radicals, thereby contributing to their therapeutic potential .

The biological activity of 3-Isopropyl-4-methoxybenzaldehyde may be attributed to its ability to interact with various cellular targets, potentially modulating pathways involved in inflammation and cell signaling. For instance, the induction of transcription factors such as ATF3 has been identified as a mechanism through which related compounds may exert beneficial effects in metabolic syndrome models .

Propriétés

IUPAC Name |

4-methoxy-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUXMXNLUOSZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432515 | |

| Record name | 3-Isopropyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31825-29-3 | |

| Record name | 3-Isopropyl-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Isopropyl-4-methoxybenzaldehyde in the synthesis of multicaulin?

A: 3-Isopropyl-4-methoxybenzaldehyde serves as a crucial starting material in the total synthesis of multicaulin (7-isopropyl-6-methoxy-1,2-dimethylphenanthrene) []. The synthesis involves a Wittig reaction between 3-Isopropyl-4-methoxybenzaldehyde and 2,3-dimethylbenzylphosphonium bromide, yielding a stilbene mixture. This mixture then undergoes oxidative photocyclization in the presence of iodine to produce multicaulin [].

Q2: Can 3-Isopropyl-4-methoxybenzaldehyde be used to synthesize other multicaulin derivatives?

A: Yes, research indicates that 3-Isopropyl-4-methoxybenzaldehyde can be utilized to synthesize derivatives of multicaulin. For instance, treating multicaulin with boron tribromide (BBr3) results in the O-demethylation of the compound, yielding O-demethylmulticaulin (7-isopropyl-1,2-dimethylphenanthren-6-ol) []. This demonstrates the potential for modifying multicaulin's structure using 3-Isopropyl-4-methoxybenzaldehyde as a foundation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.